molecular formula C7H8ClN3O2 B1440142 Methyl 6-chloro-4-hydrazinonicotinate CAS No. 65973-40-2

Methyl 6-chloro-4-hydrazinonicotinate

Cat. No. B1440142
Key on ui cas rn: 65973-40-2
M. Wt: 201.61 g/mol
InChI Key: VJNDGPGOEXUBQA-UHFFFAOYSA-N
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Patent
US09226922B2

Procedure details

Into a 20-L 4-necked round-bottom flask was placed methyl 4,6-dichloropyridine-3-carboxylate (1200 g, 5.82 mol), ethanol (10 L), and triethylamine (1182 g, 11.68 mol). NH2NH2.H2O (351 g, 7.02 mol) was then added drop-wise to the reaction mixture at 0° C. The resulting solution was heated to reflux for 1 h. The reaction mixture was cooled to room temperature. The solid was collected by filtration to give methyl 6-chloro-4-hydrazinylnicotinate, which was carried onto the next step without further purification.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
1182 g
Type
reactant
Reaction Step Two
Quantity
351 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].C(N(CC)CC)C.[NH2:20][NH2:21].O>C(O)C>[Cl:8][C:6]1[CH:7]=[C:2]([NH:20][NH2:21])[C:3]([C:9]([O:11][CH3:12])=[O:10])=[CH:4][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
ClC1=C(C=NC(=C1)Cl)C(=O)OC
Step Two
Name
Quantity
1182 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
351 g
Type
reactant
Smiles
NN.O
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OC)C(=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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